1-Cyclopentylethanamine

Description

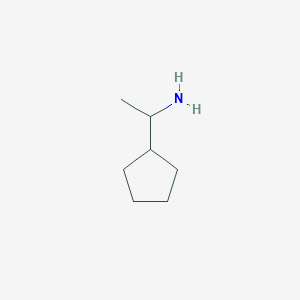

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHIUUMEKSNMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38118-79-5 | |

| Record name | (1-cyclopentylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentylethanamine via Gabriel Phthalimide Synthesis

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-cyclopentylethanamine, a valuable primary amine building block in pharmaceutical and chemical research. The synthesis is achieved through the Gabriel Phthalimide Synthesis, a classic and reliable method for the preparation of primary amines, which effectively avoids the over-alkylation common to direct amination of alkyl halides. This document delves into the underlying reaction mechanism, offers field-proven insights into experimental choices and process optimization, and presents a self-validating, step-by-step protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound and the Gabriel Synthesis

This compound is a chiral primary amine whose structural motif is incorporated into a variety of biologically active molecules. Its combination of a small cycloalkyl group and a chiral ethylamine side chain makes it a desirable building block for creating compounds with specific steric and electronic properties for receptor binding.

Synthesizing such primary amines cleanly is a common challenge in organic chemistry. Direct alkylation of ammonia with an alkyl halide, such as 1-bromo-1-cyclopentylethane, is often plagued by poor selectivity. The initially formed primary amine is typically more nucleophilic than ammonia, leading to subsequent alkylations and the formation of secondary, tertiary, and even quaternary ammonium salt byproducts[1][2].

The Gabriel Phthalimide Synthesis, first reported by Siegmund Gabriel in 1887, provides an elegant solution to this problem[3]. This multi-step process utilizes phthalimide as a protected source of ammonia. By converting phthalimide to its nucleophilic potassium salt, it can react with an alkyl halide to form an N-alkylphthalimide intermediate. The non-nucleophilic nature of this intermediate prevents any further alkylation. The final primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step[4][5]. This method ensures the selective formation of the primary amine, making it a cornerstone of amine synthesis[6].

Reaction Mechanism: A Step-by-Step Analysis

The Gabriel synthesis of this compound proceeds through three key stages: deprotonation of phthalimide, nucleophilic substitution, and liberation of the primary amine.

Stage 1: Formation of the Phthalimide Anion

The synthesis begins with the deprotonation of phthalimide using a moderately strong base, most commonly potassium hydroxide (KOH)[7][8]. The hydrogen atom attached to the nitrogen in phthalimide is significantly more acidic (pKa ≈ 8.3) than in typical amines[1]. This heightened acidity is due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base (the phthalimide anion) through resonance. This step creates a potent nitrogen nucleophile, ready for the subsequent alkylation[4].

Stage 2: SN2 Alkylation

The generated potassium phthalimide then acts as the nucleophile, attacking the electrophilic carbon of the secondary alkyl halide, 1-bromo-1-cyclopentylethane. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism[8][9]. The phthalimide anion displaces the bromide leaving group, forming a new carbon-nitrogen bond and yielding the neutral intermediate, N-(1-cyclopentylethyl)phthalimide.

-

Causality Note: The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical here. DMF effectively solvates the potassium cation while leaving the bulky phthalimide anion relatively free, thereby increasing its nucleophilicity and promoting the SN2 reaction rate[1][10]. While this reaction works best for primary alkyl halides, it is also effective for less sterically hindered secondary halides like 1-bromo-1-cyclopentylethane[7].

Stage 3: Liberation of this compound via Hydrazinolysis

The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. While this can be achieved with strong acid or base hydrolysis, these methods can be harsh and may lead to low yields[4][10]. A more efficient and milder method is the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂) in a refluxing alcoholic solvent like ethanol[10].

Hydrazine acts as a strong nucleophile, attacking one of the carbonyl carbons of the phthalimide ring. This leads to a sequence of nucleophilic acyl substitution and intramolecular cyclization steps, ultimately forming the highly stable, cyclic phthalhydrazide byproduct and liberating the free this compound[3][8][9]. The amine can then be separated from the insoluble phthalhydrazide.

Diagram of the Gabriel Synthesis Mechanism

Caption: Reaction pathway for the Gabriel synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a detailed, two-step procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |

| Phthalimide | C₈H₅NO₂ | 147.13 | 1.05 | 15.5 g |

| Potassium Hydroxide | KOH | 56.11 | 1.05 | 5.90 g |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 200 mL |

| 1-Bromo-1-cyclopentylethane[11] | C₇H₁₃Br | 177.08 | 1.00 | 17.7 g |

| Hydrazine Monohydrate (~64%) | H₆N₂O | 50.06 | 2.0 | 10.0 mL |

| Ethanol | C₂H₅OH | 46.07 | - | 150 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |

| Sodium Hydroxide | NaOH | 40.00 | - | As needed |

Step 1: Synthesis of N-(1-Cyclopentylethyl)phthalimide

-

Preparation of Potassium Phthalimide: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add phthalimide (15.5 g, 1.05 eq). Add N,N-dimethylformamide (DMF, 200 mL) and stir until the solid is mostly dissolved.

-

Add powdered potassium hydroxide (5.90 g, 1.05 eq) portion-wise to the stirring solution. The mixture may warm slightly. Stir at room temperature for 1 hour to ensure complete formation of the potassium salt.[7][12]

-

N-Alkylation: To the resulting slurry of potassium phthalimide, add 1-bromo-1-cyclopentylethane (17.7 g, 1.00 eq) dropwise via a syringe or addition funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 800 mL of ice-cold deionized water with vigorous stirring. A precipitate of N-(1-cyclopentylethyl)phthalimide will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Purification: Dry the crude product in a vacuum oven at 50 °C. The product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethanol/water mixture. A typical yield is 80-90%.

Step 2: Hydrazinolysis to this compound

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried N-(1-cyclopentylethyl)phthalimide from the previous step in ethanol (150 mL).

-

Hydrazinolysis: Add hydrazine monohydrate (10.0 mL, ~2.0 eq) to the suspension.[9][10]

-

Reflux: Heat the mixture to reflux using a heating mantle. A thick, white precipitate of phthalhydrazide will begin to form. Continue refluxing for 4-6 hours.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct is highly insoluble. Add 100 mL of diethyl ether to the flask, stir for 10 minutes, and then remove the solid phthalhydrazide by vacuum filtration. Wash the filter cake with a small amount of diethyl ether (2 x 25 mL).

-

Acidic Extraction: Combine the filtrate and the ether washings in a separatory funnel. Add 100 mL of 2 M hydrochloric acid and shake vigorously. The desired amine will move into the aqueous layer as its hydrochloride salt. Separate the layers and save the aqueous layer. Extract the organic layer again with 50 mL of 2 M HCl.

-

Basification and Isolation: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 6 M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). The free this compound will separate as an oily layer.

-

Final Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude amine can be purified by fractional distillation under reduced pressure to yield pure this compound. The expected boiling point is approximately 155-157 °C at atmospheric pressure. The overall yield is typically 70-85% based on the N-alkylphthalimide intermediate.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Trustworthiness & Field Insights: Ensuring Success

-

Purity of Reagents: The success of the SN2 reaction is highly dependent on the quality of the reagents and the dryness of the solvent. Using anhydrous DMF is recommended to prevent the hydrolysis of potassium phthalimide.

-

Choice of Base: While KOH is effective and economical, stronger bases like potassium hydride (KH) or sodium hydride (NaH) can also be used to generate the phthalimide anion, producing only hydrogen gas as a byproduct[1]. However, these require more stringent anhydrous conditions.

-

Cleavage Method: The choice of hydrazinolysis (Ing-Manske procedure) is a critical field-proven insight for maximizing yield and purity[10]. Acidic or basic hydrolysis often requires harsh conditions and prolonged heating, which can lead to decomposition of the desired amine. The phthalhydrazide byproduct from the hydrazine method is conveniently insoluble in most organic solvents, simplifying its removal[9].

-

Work-up Considerations: During the final basification step, it is crucial to ensure the aqueous layer is strongly alkaline (pH > 12) to fully deprotonate the amine hydrochloride salt and force the free amine into the organic extraction solvent.

Conclusion

The Gabriel Phthalimide Synthesis remains a superior and highly reliable method for the controlled synthesis of primary amines like this compound. Its chief advantage is the complete avoidance of over-alkylation, a common side reaction in other amination methods. By understanding the causality behind each step—from the resonance-stabilized phthalimide anion to the strategic choice of a polar aprotic solvent and the mild hydrazinolysis cleavage—researchers can confidently and efficiently produce this valuable synthetic building block in high yield and purity. This guide provides a robust, self-validating framework for the successful execution of this important transformation.

References

-

Brainly. (2020). Provide a stepwise synthesis of this compound using the Gabriel synthesis. Using the reagents. Brainly.com. [Link]

-

Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]

-

Filo. (2025). Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s. Filo. [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. [Link]

-

Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

-

Brainly. (2020). Provide a stepwise synthesis of this compound using the Gabriel synthesis. Usin…. Brainly.com. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. [Link]

-

Chegg. (2022). Solved Provide a stepwise synthesis of | Chegg.com. Chegg. [Link]

-

PrepChem. (n.d.). Synthesis of 1-Bromo-5-cyclopentyloxypentane. PrepChem.com. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]

-

Bartleby. (2022). Answered: Provide a stepwise synthesis of this compound using the Gabriel synthesis. Bartleby.com. [Link]

-

PrepChem. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. PrepChem.com. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

-

PubChem. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Cyclopentylethylamine. National Center for Biotechnology Information. [Link]

-

J&K Scientific LLC. (2025). Gabriel Synthesis. J&K Scientific. [Link]

-

ResearchGate. (2014). Can anyone help me with a Gabriel synthesis for making primary amine?. ResearchGate. [Link]

-

Acta Poloniae Pharmaceutica. (2007). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

-

PubChem. (n.d.). (1-Bromoethyl)cyclopentane. National Center for Biotechnology Information. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. byjus.com [byjus.com]

- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 6. Gabriel Synthesis [organic-chemistry.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. (1-Bromoethyl)cyclopentane | C7H13Br | CID 18324003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 1-Cyclopentylethanamine

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentylethanamine

Introduction

This compound (CAS No: 38118-79-5) is a primary amine featuring a cyclopentyl moiety attached to an ethylamine backbone.[1] This structure is of significant interest to researchers and drug development professionals due to the unique conformational and metabolic properties imparted by the cyclopentyl group. In medicinal chemistry, the incorporation of small cycloalkane rings like cyclopentane can enhance metabolic stability, improve potency, and fine-tune lipophilicity, making it a valuable building block in the design of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the rationale behind these analytical choices. The focus is on establishing a robust framework for the characterization of this and similar molecules, critical for applications in pharmaceutical development and chemical research.

Molecular Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 38118-79-5 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Canonical SMILES | CC(C1CCCC1)N | [1] |

| InChI | InChI=1S/C7H15N/c1-6(8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3 | [1] |

| InChIKey | NLHIUUMEKSNMLS-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide reliable estimates that are invaluable for initial assessment and experimental design. The following properties have been computed based on its structure.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Exact Mass | 113.120449483 Da | [1] |

| Complexity | 64.8 | [1] |

Note: These values are computationally derived and should be confirmed by experimental methods for GMP/GLP applications.

Synthesis and Purification

A reliable and scalable synthesis is paramount for obtaining high-purity material for research and development. Reductive amination of 1-cyclopentylethanone is a common and efficient method. This approach is favored due to the commercial availability of the ketone starting material and the generally high yields of the reaction.

Synthetic Workflow: Reductive Amination

The process involves the formation of an intermediate imine from 1-cyclopentylethanone and ammonia, which is then reduced in situ to the primary amine.

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

-

Reaction Setup : To a solution of 1-cyclopentylethanone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction : Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: NaBH₃CN is a mild reducing agent selective for the imine over the ketone, preventing side reactions.

-

Reaction Completion : Allow the reaction to warm to room temperature and stir overnight. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching & Extraction : Carefully add 2M HCl to quench the reaction and adjust the pH to ~2. Wash the aqueous layer with diethyl ether to remove unreacted ketone.

-

Basification & Isolation : Adjust the aqueous layer's pH to >10 with 4M NaOH. Extract the product into diethyl ether (3x volumes).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude amine by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Analytical Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The methine proton (CH-N) will appear as a multiplet, coupled to both the methyl protons and the adjacent cyclopentyl proton. The methyl group (CH₃) will be a doublet. The cyclopentyl protons will present as a series of complex multiplets.

-

¹³C NMR : The carbon spectrum will show unique signals for each carbon environment: one for the methyl group, one for the methine carbon, and several for the distinct carbons of the cyclopentyl ring.

Protocol for NMR Analysis:

-

Prepare a sample by dissolving ~10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ionization : Using Electrospray Ionization (ESI) in positive mode, the primary expected ion is the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (114.13).

-

Fragmentation : The most likely fragmentation pathway involves the loss of the cyclopentyl group or cleavage adjacent to the nitrogen atom.

Protocol for LC-MS Analysis:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to facilitate ionization.

-

Analyze the resulting mass spectrum for the parent ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For this compound, key expected absorption bands include:

-

N-H Stretch : A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch : Strong absorptions just below 3000 cm⁻¹ from the alkyl C-H bonds.

-

N-H Bend : An absorption band around 1600 cm⁻¹.

Solubility and Lipophilicity (LogP)

Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol determines the water solubility of the compound.

-

Sample Preparation : Add an excess amount of this compound to a known volume of purified water in a flask.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Rationale: This extended time allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation : Centrifuge the samples to separate the undissolved material.

-

Quantification : Carefully remove an aliquot of the clear, saturated aqueous supernatant. Analyze the concentration of the dissolved amine using a validated analytical method, such as HPLC with UV detection or GC-MS.

-

Calculation : Express the solubility in g/L or mol/L.

Lipophilicity (LogP) Determination (OECD 117 HPLC Method)

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.

-

System Calibration : Calibrate an HPLC system using a series of reference compounds with known LogP values.

-

Analysis : Inject the this compound sample onto a reverse-phase column (e.g., C18) and elute with a mobile phase (typically a methanol/water or acetonitrile/water mixture).

-

Retention Time : Measure the retention time (t_R) of the compound.

-

Calculation : Correlate the retention time of the analyte with the calibration curve generated from the reference compounds to determine its LogP value.

Acidity Constant (pKa)

The pKa of the primary amine is crucial as it dictates the ionization state of the molecule at a given pH, which heavily influences its solubility, permeability, and receptor binding.

Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation : Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water.

-

Titration : Calibrate a pH meter and titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection : Record the pH of the solution after each incremental addition of the acid titrant.

-

Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for determining pKa via potentiometric titration.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazards : this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Avoid breathing vapors or mist.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[4]

Conclusion

This compound is a valuable chemical entity with properties that make it attractive for pharmaceutical research. This guide provides a framework for its comprehensive physicochemical characterization. By applying the detailed protocols for synthesis, purification, and analysis, researchers can ensure the quality and consistency of their material. The systematic determination of properties such as solubility, lipophilicity, and pKa provides the critical data needed to advance this and related molecules through the drug discovery and development pipeline.

References

- Brainly. (2020-05-05). Provide a stepwise synthesis of this compound using the Gabriel synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine.

- Filo. (2025-01-26). Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s...

- PubChem. 1-Cyclopentylethan-1-amine hydrochloride. National Center for Biotechnology Information.

- Chegg. (2022-04-25). Provide a stepwise synthesis of this compound using the Gabriel synthesis.

- Fisher Scientific. Safety Data Sheet.

- Sigma-Aldrich. (2024-09-06). Safety Data Sheet.

- Bartleby. (2022-04-26). Answered: Provide a stepwise synthesis of this compound using the Gabriel synthesis.

- ChemicalBook. (2025-07-05). Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPENTYL-ETHANONE.

- PubChem. 1-Cyclopentylethylamine. National Center for Biotechnology Information.

- AMERICAN ELEMENTS. 1-Cyclopentylethanone.

- Bon, R. S., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-99.

Sources

- 1. 1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

1-Cyclopentylethanamine CAS number and molecular structure

An In-depth Technical Guide to 1-Cyclopentylethanamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive scientific overview of this compound, a primary amine of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical identity, molecular architecture, validated synthetic routes, physicochemical properties, and its emerging role as a structural motif in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Core Identification and Molecular Structure

This compound is a primary amine characterized by a cyclopentyl ring attached to an ethylamine backbone. The identity of this compound is most precisely defined by its Chemical Abstracts Service (CAS) number. It is crucial to distinguish between the free base form and its common salt, the hydrochloride, as they have distinct CAS numbers and properties.

-

This compound (Free Base): CAS RN 38118-79-5 [1]

The hydrochloride salt is often preferred in laboratory settings due to its increased stability and crystallinity compared to the more volatile free base.

Molecular Architecture

The molecular structure consists of a five-membered cyclopentane ring bonded to the alpha-carbon of an ethanamine group. This structure imparts a combination of lipophilic (the cyclopentyl group) and hydrophilic (the primary amine) characteristics, a feature often exploited in medicinal chemistry to modulate pharmacokinetic properties.

The molecular formula for the free base is C₇H₁₅N.[1] Its hydrochloride salt has the formula C₇H₁₆ClN.[2][3][4]

Caption: 2D Molecular Structure of this compound.

Synthesis and Methodologies

The synthesis of primary amines like this compound can be approached through several established methods. The Gabriel synthesis is a particularly robust and widely cited method for preparing primary amines, valued for its ability to avoid the over-alkylation often seen with direct alkylation of ammonia.[5]

Gabriel Synthesis Pathway

The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. This approach is a cornerstone of amine synthesis because the phthalimide's nitrogen is rendered non-nucleophilic after the first alkylation, thus cleanly preventing the formation of secondary and tertiary amine byproducts. The synthesis proceeds in two key stages: N-alkylation of phthalimide followed by deprotection to release the primary amine.[5]

Caption: Workflow of the Gabriel Synthesis for this compound.

Detailed Experimental Protocol: Gabriel Synthesis

This protocol is a representative methodology based on the principles of the Gabriel synthesis.[5][6][7]

Materials:

-

Potassium phthalimide

-

1-Bromo-1-cyclopentylethane

-

Dimethylformamide (DMF), anhydrous

-

Potassium hydroxide (KOH)

-

Ethanol/Water solution

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium phthalimide in anhydrous DMF.

-

To this solution, add 1-bromo-1-cyclopentylethane dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Once complete, cool the mixture and pour it into ice water to precipitate the N-(1-cyclopentylethyl)phthalimide intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Hydrolysis (Deprotection):

-

Suspend the dried intermediate in an ethanol/water mixture.

-

Add a significant excess of potassium hydroxide (KOH).[5]

-

Reflux the mixture for several hours until the cleavage is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. The desired this compound can be isolated by steam distillation or solvent extraction.

-

-

Workup and Purification:

-

Acidify the aqueous layer with concentrated HCl to convert the amine to its hydrochloride salt, making it water-soluble and separating it from organic impurities.

-

Wash the acidic solution with diethyl ether to remove any non-basic organic byproducts.

-

Make the aqueous layer strongly basic with NaOH to regenerate the free amine, which will separate from the aqueous layer.

-

Extract the free amine into diethyl ether.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound.

-

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in research and development, particularly for predicting its behavior in biological systems.

| Property | This compound (Free Base) | This compound HCl (Salt) | Source |

| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN | [1],[4] |

| Molecular Weight | 113.20 g/mol | 149.66 g/mol | [1],[4] |

| IUPAC Name | This compound | This compound;hydrochloride | [1],[4] |

| XLogP3-AA | 1.5 | N/A (Computed for parent) | [1] |

| Hydrogen Bond Donor Count | 1 | 2 | [1],[4] |

| Hydrogen Bond Acceptor Count | 1 | 1 | [1],[4] |

| Rotatable Bond Count | 2 | 2 | [1],[4] |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small cycloalkyl groups like cyclopentyl is a well-established strategy in medicinal chemistry. These groups can offer several advantages:

-

Metabolic Stability: The cyclic structure can block sites of metabolism (cytochrome P450 oxidation), thereby increasing the half-life of a drug molecule.

-

Potency and Selectivity: The rigid conformation of the cyclopentyl ring can lock the molecule into a bioactive conformation, enhancing binding affinity to a target protein. This is entropically favorable.[8]

-

Lipophilicity Modulation: The cyclopentyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and influence its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

While specific drugs containing the this compound fragment are not broadly commercialized, the cyclopentyl moiety itself is present in various therapeutic agents. For instance, the discovery of potent kinase inhibitors for cancer therapy, such as CDK4 inhibitors, has featured molecules with cyclopentyl groups, highlighting the value of this structural unit in designing targeted therapies.[9] The amine functional group itself is a critical pharmacophore in a vast number of FDA-approved drugs, acting as a key interaction point with biological targets or improving solubility and formulation properties.[10]

Safety and Handling

As a primary amine, this compound and its salts require careful handling. Based on GHS classifications for the free base and its hydrochloride salt, the following hazards are identified:

-

1-Cyclopentylethylamine (Free Base): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

1-Cyclopentylethan-1-amine hydrochloride: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.[13]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust or vapors.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin: Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]

-

Conclusion

This compound is a valuable building block in organic synthesis and drug discovery. Its straightforward synthesis via methods like the Gabriel synthesis, combined with the beneficial properties conferred by the cyclopentyl and amine moieties, makes it an attractive component for constructing more complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in a research and development setting.

References

-

Provide a stepwise synthesis of this compound using the Gabriel synthesis. Using the reagents. (2020-04-21). brainly.com. [Link]

-

1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461. PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopentylethylamine | C7H15N | CID 10996991. PubChem, National Center for Biotechnology Information. [Link]

-

1-Cyclopropylethanamine | C5H11N | CID 519239. PubChem, National Center for Biotechnology Information. [Link]

-

Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s.. Filo. [Link]

-

1-Cyclopentyl-1-phenylethanamine | C13H19N | CID 43810029. PubChem, National Center for Biotechnology Information. [Link]

-

Solved Provide a stepwise synthesis of | Chegg.com. (2022-04-25). Chegg. [Link]

-

(S)-1-Cyclopentyl-ethylamine | C7H15N | CID 10678208. PubChem, National Center for Biotechnology Information. [Link]

-

Answered: Provide a stepwise synthesis of this compound using the Gabriel synthesis. Bartleby.com. [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021-12-23).

-

Cyclopentylamine | C5H11N | CID 2906. PubChem, National Center for Biotechnology Information. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). PubMed, National Center for Biotechnology Information. [Link]

-

Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed, National Center for Biotechnology Information. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024-09-02). PubMed Central, National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 150812-09-2|1-Cyclopentylethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-cyclopentylethan-1-amine hydrochloride 97% | CAS: 150812-09-2 | AChemBlock [achemblock.com]

- 4. 1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.com [brainly.com]

- 6. Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s.. [askfilo.com]

- 7. Solved Provide a stepwise synthesis of | Chegg.com [chegg.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopentylethanamine

This guide provides an in-depth analysis of the spectroscopic data for 1-Cyclopentylethanamine (CAS No. 38118-79-5), a primary amine of interest in synthetic chemistry and drug discovery. Due to the current unavailability of published experimental spectra, this document leverages high-fidelity predictive models for Nuclear Magnetic Resonance (NMR) data and established principles of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to offer a comprehensive characterization. This approach provides researchers with a robust framework for the identification and structural elucidation of this compound.

Molecular Structure and Properties

This compound is a chiral primary amine with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[1] Its structure consists of a cyclopentyl ring attached to an ethylamine moiety at the first carbon of the ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its molecular framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a set of distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the stereochemistry of the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-a (CH₃) | 1.15 | Doublet | 3H |

| H-b (NH₂) | 1.30 | Broad Singlet | 2H |

| H-c, H-d, H-e, H-f (Cyclopentyl CH₂) | 1.20 - 1.90 | Multiplets | 8H |

| H-g (Cyclopentyl CH) | 1.95 | Multiplet | 1H |

| H-h (CH-N) | 2.90 | Quartet | 1H |

Note: Predicted data is generated using advanced machine learning algorithms and may vary slightly from experimental values.[2][3][4]

Interpretation of the ¹H NMR Spectrum:

-

Aliphatic Protons: The protons on the cyclopentyl ring (H-c, d, e, f) are expected to appear as a series of overlapping multiplets in the upfield region (1.20-1.90 ppm).

-

Methine Protons: The methine proton on the cyclopentyl ring (H-g) will likely be a multiplet around 1.95 ppm. The proton attached to the carbon bearing the amino group (H-h) is deshielded by the nitrogen and is predicted to be a quartet around 2.90 ppm due to coupling with the adjacent methyl protons.

-

Methyl Protons: The methyl protons (H-a) are expected to be a doublet around 1.15 ppm, coupling with the adjacent methine proton (H-h).

-

Amine Protons: The amine protons (H-b) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[5] Their chemical shift can be variable and is dependent on concentration and solvent. To confirm the presence of these protons, a D₂O exchange experiment can be performed, which would result in the disappearance of this signal.[5]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~23 |

| C-2, C-3, C-4, C-5 (Cyclopentyl CH₂) | ~25-30 |

| C-6 (Cyclopentyl CH) | ~45 |

| C-7 (CH-N) | ~55 |

Note: Predicted data is generated using advanced machine learning algorithms and may vary slightly from experimental values.[2][6][7][8]

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the nitrogen atom (C-7) is the most deshielded among the aliphatic carbons, appearing around 55 ppm. The methine carbon of the cyclopentyl ring (C-6) is expected around 45 ppm. The methyl carbon (C-1) and the methylene carbons of the cyclopentyl ring (C-2, 3, 4, 5) will appear in the more upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. As a primary amine, it will exhibit distinctive N-H stretching and bending frequencies.[5][9][10]

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Weak to Medium |

| N-H Wag | 665 - 910 | Broad, Strong |

Interpretation of the IR Spectrum:

The most telling feature of the IR spectrum for a primary amine is the presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[9][11] The spectrum will also show strong C-H stretching absorptions from the cyclopentyl and ethyl groups. An N-H bending vibration is expected in the 1580-1650 cm⁻¹ range, and a characteristic broad N-H wagging band may be observed between 665-910 cm⁻¹.[9] The C-N stretching vibration is typically weaker and appears in the fingerprint region.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for this compound (C₇H₁₅N) is expected at an m/z of 113.[5]

-

Major Fragmentation Pathways: Aliphatic amines characteristically undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][12][13][14] For this compound, two primary α-cleavage pathways are possible:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 98.

-

Loss of a cyclopentyl radical (•C₅H₉): This is the more likely pathway due to the formation of a more stable secondary radical and a resonance-stabilized iminium ion. This would lead to a base peak at m/z 44.

-

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of •CH₃ (α-cleavage) |

| 44 | [C₂H₆N]⁺ | Loss of •C₅H₉ (α-cleavage) - Likely Base Peak |

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; filter if any particulates are present.

-

-

¹H NMR Acquisition:

-

Use a standard 400 or 500 MHz NMR spectrometer.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For confirmation of the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

FT-IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plates.

-

Place the sample-containing plates in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The provided interpretations and experimental protocols offer a solid foundation for researchers working with this compound, enabling its unambiguous identification and characterization in various scientific applications. The convergence of predicted data with established spectroscopic principles for primary amines enhances the trustworthiness of this guide as a valuable reference in the absence of published experimental spectra.

References

- Current time information in Shelby County, US. (n.d.). Google Search.

-

IR: amines. (n.d.). University of Calgary. Retrieved January 14, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 14, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 14, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 14, 2026, from [Link]

-

1-Cyclopentylethylamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

1-Cyclopentylethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 14, 2026, from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. Retrieved January 14, 2026, from [Link]

-

(1-cyclopentylethyl)amine(SALTDATA: HCl) CAS No.38118-79-5. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 14, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). The Morganton Scientific. Retrieved January 14, 2026, from [Link]

-

Wang, W., et al. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved January 14, 2026, from [Link]

-

Baars, O., et al. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved January 14, 2026, from [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 14, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 14, 2026, from [Link]

-

cyclopentaneamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved January 14, 2026, from [Link]

-

2-Cyclopentylethanamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Spectral Database for Organic Compounds. (2023, June 20). Re3data.org. Retrieved January 14, 2026, from [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 14, 2026, from [Link]

-

13C NMR SDBS-NMR-CDS-03-346. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 14, 2026, from [Link]

-

13C NMR SDBS-NMR-CDS-07-055. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 14, 2026, from [Link]

-

13C NMR SDBS-NMR-CDS-03-347. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 14, 2026, from [Link]

Sources

- 1. 1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CASPRE [caspre.ca]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Visualizer loader [nmrdb.org]

- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

Chiral properties of 1-Cyclopentylethanamine

An In-Depth Technical Guide to the Chiral Properties of 1-Cyclopentylethanamine

Abstract

This compound is a primary amine featuring a critical stereogenic center, making it a valuable chiral building block in modern synthetic chemistry, particularly within drug development and discovery. The spatial orientation of the amino group dictates the molecule's interaction with other chiral entities, a fundamental principle in pharmacology. Consequently, the ability to isolate and utilize its individual (R)- and (S)-enantiomers is of paramount importance. This guide provides a comprehensive technical overview of the chiral properties of this compound, detailing established methodologies for its chiral resolution, analytical techniques for determining enantiomeric purity, and the scientific rationale underpinning these processes. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's stereochemistry.

Introduction: The Stereochemical Significance of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in pharmaceutical science. The biological systems in the human body are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. As a result, the two enantiomers of a chiral drug often exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles.[1]

This compound possesses a single stereogenic center at the carbon atom bonded to the amino group and the cyclopentyl ring. This gives rise to two distinct, non-superimposable enantiomers: (R)-1-Cyclopentylethanamine and (S)-1-Cyclopentylethanamine.

Caption: The (R) and (S) enantiomers of this compound.

The synthesis of this amine from achiral precursors typically yields a racemic mixture—a 50:50 mixture of the (R)- and (S)-enantiomers.[2] Since the desired biological activity often resides in only one enantiomer, the separation of this mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).[]

Physicochemical Properties

| Property | Racemic this compound | (S)-1-Cyclopentylethanamine | (R)-1-Cyclopentylethanamine HCl |

| Molecular Formula | C₇H₁₅N[4] | C₇H₁₅N[5] | C₇H₁₆ClN |

| Molecular Weight | 113.20 g/mol [4] | 113.20 g/mol [5] | 149.66 g/mol [6][7] |

| CAS Number | 38118-79-5[4] | 150852-71-4[5] | 1422126-36-0[7] |

| Appearance | Liquid | Liquid | Solid |

| Topological Polar Surface Area | 26 Ų[4] | 26 Ų[5] | 26 Ų[6] |

Synthesis of Racemic this compound

Before resolution, a scalable synthesis of the racemic starting material is required. A common and well-established method is the Gabriel synthesis, which provides a reliable route to primary amines.

Reaction Overview: Gabriel Synthesis

-

Deprotonation: Phthalimide is deprotonated by a strong base, such as potassium hydroxide (KOH), to form the nucleophilic potassium phthalimide.[8]

-

Nucleophilic Substitution (SN2): The phthalimide anion attacks a suitable alkyl halide, in this case, 1-bromo-1-cyclopentylethane. This step forms the N-alkylated phthalimide intermediate.[8]

-

Hydrolysis or Hydrazinolysis: The final amine is liberated from the phthalimide group. This can be achieved through acidic hydrolysis (e.g., with H₃O⁺) or, more commonly, by reacting with hydrazine (NH₂NH₂) in a process known as the Ing-Manske procedure, which avoids harsh acidic conditions.[8]

This pathway reliably produces the racemic this compound, which serves as the substrate for the crucial chiral resolution step.

Chiral Resolution Methodologies

The separation of enantiomers from a racemic mixture is a cornerstone of stereoselective chemistry. For a basic compound like this compound, two primary methods are widely employed in both laboratory and industrial settings: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: The Classical Approach

This method remains one of the most cost-effective and scalable techniques for resolving chiral amines and acids.[9][10] The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point).[2][11]

Causality and Mechanism: A racemic amine (R-amine and S-amine) is reacted with a single, enantiomerically pure chiral acid (e.g., R-acid). This acid-base reaction forms two diastereomeric salts: (R-amine•R-acid) and (S-amine•R-acid). These salts are not mirror images of each other and will, therefore, exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially from the solution, allowing for its separation by simple filtration.[12]

Caption: Generalized workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

-

Selection of Resolving Agent and Solvent System (Screening):

-

Rationale: The success of the resolution is critically dependent on the difference in solubility between the two diastereomeric salts. This is highly empirical. A screening process is essential.

-

Procedure:

-

Common chiral resolving agents for amines include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, and (+)-Camphor-10-sulfonic acid.[2]

-

Small-scale trials are performed by dissolving the racemic amine and the chosen resolving agent in various solvents (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water) at elevated temperatures.

-

The solutions are cooled slowly to induce crystallization. The solid that forms is isolated, and the amine is liberated and analyzed (e.g., by chiral HPLC) to determine the degree of enantiomeric enrichment. The combination that gives the highest enantiomeric excess (e.e.) is selected for scale-up.

-

-

-

Salt Formation and Crystallization (Preparative Scale):

-

Procedure:

-

Dissolve one molar equivalent of racemic this compound in the optimal solvent system identified during screening. Heat the solution gently.

-

In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent, also with gentle heating. The use of substoichiometric amounts of resolving agent can sometimes improve the optical purity of the crystallized salt.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline salt. The rate of cooling is critical; slow cooling promotes the formation of larger, purer crystals.

-

Stir the resulting slurry for a period (e.g., 1-2 hours) to ensure the system reaches equilibrium.

-

-

-

Isolation of the Diastereomeric Salt:

-

Procedure:

-

Collect the crystallized solid by vacuum filtration.

-

Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

-

Dry the isolated salt. At this stage, a small sample can be taken to confirm its enantiomeric purity. For higher purity, the salt can be recrystallized.

-

-

-

Liberation of the Free Amine:

-

Rationale: To recover the desired enantiomerically pure amine, the acid-base salt must be broken.

-

Procedure:

-

Suspend the diastereomeric salt in water or a biphasic system (e.g., water and dichloromethane or ethyl acetate).

-

Add an aqueous base solution (e.g., 2M NaOH or K₂CO₃) dropwise until the pH is strongly basic (pH > 11).

-

The free amine will separate from the aqueous layer (which now contains the sodium salt of the resolving agent).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and direct method for separating enantiomers.[10][13] It is widely used for both analytical determination of enantiomeric purity and for preparative-scale separations.[14]

Mechanism of Separation: The technique relies on a chiral stationary phase (CSP). The CSP is a solid support that has been coated or bonded with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. One enantiomer will interact more strongly or for a longer duration than the other, causing it to move more slowly through the column. This difference in interaction strength leads to different retention times and, thus, separation.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used for separating a broad range of chiral compounds, including amines.[13][15]

Caption: The process and principle of separating enantiomers using a chiral stationary phase.

Experimental Protocol: Analytical Chiral HPLC

-

Objective: To determine the enantiomeric excess (e.e.) of a sample of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A polysaccharide-based CSP, such as a Chiralpak® AD-H or Chiralcel® OD-H column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 hexane:isopropanol.[16] A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to reduce peak tailing and improve the peak shape of basic analytes.

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 25 °C.[16]

-

Detection: UV at a wavelength where the analyte absorbs (e.g., 210-230 nm).

-

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.

-

Calculate the enantiomeric excess using the peak areas (A₁ and A₂) from the chromatogram: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

-

Enantioselective Synthesis: A Modern Alternative

While resolution separates a pre-existing racemic mixture, enantioselective synthesis aims to create predominantly one enantiomer from the start.[12] This approach is often more atom-economical as it avoids discarding half of the material. Methods for the enantioselective synthesis of amines often involve the reduction of a prochiral imine or the use of a chiral auxiliary. For instance, a scalable synthesis for the analogous (S)-1-cyclopropylethylamine has been developed using a reductive amination strategy with S-(−)-α-phenylethylamine as an inexpensive chiral auxiliary.[17] Such strategies represent the forefront of efficient chiral synthesis.

Conclusion for the Practitioner

For the drug development professional, understanding the chiral nature of this compound is not merely academic; it is a practical necessity. The choice between classical resolution and chiral chromatography is often dictated by scale and cost. Diastereomeric salt formation is a robust, time-tested method ideal for large, multi-kilogram scale production due to its low cost and operational simplicity.[10] In contrast, chiral chromatography offers speed and high purity, making it exceptionally well-suited for early-stage discovery, analytical quality control, and small-scale preparative work where speed is prioritized over material cost.[10] A thorough grasp of both techniques allows the modern scientist to select the most appropriate and efficient pathway for producing the specific, enantiomerically pure building blocks required to advance novel therapeutic candidates.

References

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Elsevier.

- Provide a stepwise synthesis of this compound using the Gabriel synthesis. Using the reagents. (2020-05-05). Brainly.com.

- 1-Cyclopentylethan-1-amine hydrochloride. (n.d.). PubChem.

- Chiral resolution. (n.d.). Wikipedia.

- Resolution (Separation) of Enantiomers. (2022-07-11). Chemistry LibreTexts.

- 1-Cyclopentylethan-1-amine hydrochloride. (n.d.). BLD Pharm.

- Resolution of Enantiomers. (2025-09-15). Chiralpedia.

- 1-cyclopentylethan-1-amine hydrochloride 97%. (n.d.). AChemBlock.

- 1-Cyclopentylethylamine. (n.d.). PubChem.

- 1-Cyclopropylethanamine. (n.d.). PubChem.

- Provide a stepwise synthesis of this compound using the Gabriel synthesis. (2022-04-25). Chegg.

- (S)-1-Cyclopentyl-ethylamine. (n.d.). PubChem.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale

- 1-Cyclopentyl-1-phenylethanamine. (n.d.). PubChem.

- Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s. (2025-01-26). Filo.

- (R)-1-cyclopentylethanamine hcl. (n.d.). SynHet.

- Provide a stepwise synthesis of this compound using the Gabriel synthesis. (2022-04-26). Bartleby.com.

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021-12-23).

- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.

- (S)-1-Cyclopentylethan-1-amine hydrochloride. (n.d.). ChemScene.

- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002-11-01). PubMed.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

- A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. (n.d.). The Royal Society of Chemistry.

- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.

- Chiral Resolution and Separ

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi

- Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. (2012-10-26). (n.d.).

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (n.d.). PubMed Central.

- 2-Cyclopentylethanamine. (n.d.). PubChem.

- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (n.d.).

- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). (n.d.).

Sources

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-1-Cyclopentyl-ethylamine | C7H15N | CID 10678208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-1-cyclopentylethanamine hcl [synhet.com]

- 8. brainly.com [brainly.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Cyclopentylethanamine: Discovery and Synthetic Evolution

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentylethanamine (CAS No: 38118-79-5), a primary amine featuring a cyclopentyl moiety attached to an ethylamine backbone. While the specific historical discovery of this compound is not prominently documented in easily accessible literature, its existence and utility can be inferred through the development of general synthetic methodologies for aliphatic amines throughout the 20th century. This guide will delve into the plausible historical context of its synthesis and detail the primary synthetic routes, offering a comparative analysis of their mechanisms, advantages, and limitations. Detailed experimental protocols, quantitative data, and characterization information are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₇H₁₅N, is a saturated aliphatic amine. Its structure, consisting of a five-membered carbocyclic ring linked to an aminoethyl group, imparts a combination of lipophilicity from the cyclopentyl ring and reactivity from the primary amine functionality. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2]

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 38118-79-5 |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Not specified (likely a liquid) |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Historical Context and Plausible Discovery

The precise first synthesis of this compound is not clearly documented in seminal publications. However, its synthesis became feasible with the advent of several key named reactions in organic chemistry. It is likely that this compound was first prepared as an analogue or building block in broader studies on aliphatic amines, rather than being the primary focus of a "discovery" paper. The development of reactions such as the Leuckart reaction, Hofmann rearrangement, and later, more refined reductive amination techniques, provided the necessary tools for its creation from readily available cyclopentyl precursors. The interest in cyclopentane-containing molecules in medicinal chemistry, owing to their ability to introduce conformational rigidity and desirable pharmacokinetic properties, likely spurred the synthesis of a variety of cyclopentyl derivatives, including this compound.[5]

Key Synthetic Strategies

Several classical and modern synthetic methods can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

Reductive Amination of Acetylcyclopentane

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[6][7] In the context of this compound, the logical precursor is acetylcyclopentane. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine.

Figure 1: General workflow for the reductive amination of acetylcyclopentane.